molecular formula C9H17Cl2N3 B6238761 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride CAS No. 1984136-46-0

3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

Cat. No.: B6238761
CAS No.: 1984136-46-0
M. Wt: 238.2
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Description

3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a compound that features a pyrazole ring attached to a piperidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves the reaction of piperidine with a pyrazole derivative. One common method involves the use of 1H-pyrazole-1-carbaldehyde, which reacts with piperidine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
  • 3-(1-phenyl-1H-pyrazol-3-yl)piperidine dihydrochloride
  • 3-(1-ethyl-1H-pyrazol-3-yl)piperidine dihydrochloride

Uniqueness

3-[(1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylene bridge between the pyrazole and piperidine rings allows for greater flexibility and potential for diverse interactions with molecular targets .

Properties

CAS No.

1984136-46-0

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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